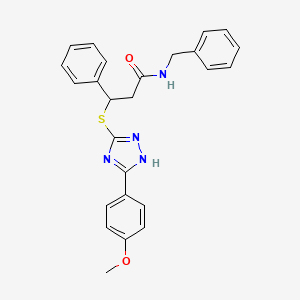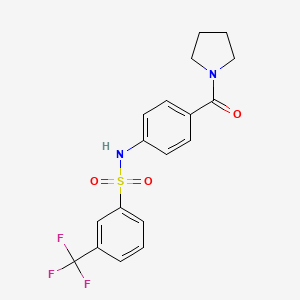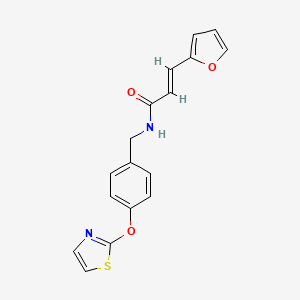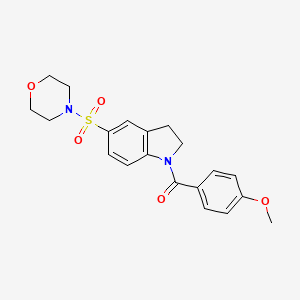![molecular formula C22H23N3O2 B2711947 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one CAS No. 2379993-47-0](/img/structure/B2711947.png)
1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of various physiological processes such as pain, appetite, and memory. CP-945,598 has shown potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders.
作用機序
1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one acts as a competitive antagonist of the CB1 receptor, which is the primary target of the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the rewarding effects of drugs of abuse. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one. One area of interest is the potential use of this compound in the treatment of anxiety disorders and depression. Another area of interest is the potential use of this compound in the treatment of substance abuse disorders. Further research is also needed to better understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one involves several steps, including the reaction of 2-cyclopropylbenzimidazole with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with 3-azetidinone and phenoxypropanol. The final product is obtained after purification and isolation using chromatographic techniques.
科学的研究の応用
1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol.
特性
IUPAC Name |
1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(27-18-7-3-2-4-8-18)22(26)24-13-17(14-24)25-20-10-6-5-9-19(20)23-21(25)16-11-12-16/h2-10,15-17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJVIRZBXWUTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C4CC4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2711864.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide](/img/structure/B2711867.png)

![1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2711874.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2711877.png)


![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2711882.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2711883.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2711887.png)